Cas no 1515825-43-0 (4-(5-bromo-2-hydroxyphenyl)butan-2-one)

4-(5-bromo-2-hydroxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
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- 4-(5-bromo-2-hydroxyphenyl)butan-2-one
- EN300-1893692
- 1515825-43-0
-
- インチ: 1S/C10H11BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3
- InChIKey: ZFJNGTBNLWLORF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CCC(C)=O)O
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(5-bromo-2-hydroxyphenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893692-10.0g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1893692-0.1g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1893692-2.5g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1893692-10g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 10g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1893692-5g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1893692-1.0g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1893692-5.0g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1893692-1g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 1g |
$1214.0 | 2023-09-18 | ||
Enamine | EN300-1893692-0.05g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1893692-0.25g |
4-(5-bromo-2-hydroxyphenyl)butan-2-one |
1515825-43-0 | 0.25g |
$1117.0 | 2023-09-18 |
4-(5-bromo-2-hydroxyphenyl)butan-2-one 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
4-(5-bromo-2-hydroxyphenyl)butan-2-oneに関する追加情報
4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One: A Comprehensive Overview
4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One, also known by its CAS number 1515825-43-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a ketone functional group. The presence of both a hydroxyl and a bromine substituent on the aromatic ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the hydroxyl group and bromine substituent is achieved through carefully designed substitution reactions, while the ketone group is introduced via oxidation or condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process.
In terms of applications, 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One has shown promise in several areas. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of bioactive compounds. Its ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been explored in recent studies. For instance, researchers have reported its potential as an inhibitor of certain kinases, which are crucial targets in cancer therapy.
The electronic properties of 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One make it an attractive candidate for use in organic electronics. Its ability to participate in charge transfer processes has been leveraged in the development of new materials for organic light-emitting diodes (OLEDs) and sensors. Recent studies have focused on optimizing its electronic characteristics through structural modifications, such as varying the substituents on the aromatic ring or altering the ketone group.
The biological activity of 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One has also been extensively studied. In vitro assays have demonstrated its antioxidant and anti-inflammatory properties, suggesting potential applications in nutraceuticals and cosmeceuticals. Additionally, its ability to modulate cellular signaling pathways has been investigated, with promising results in preclinical models of neurodegenerative diseases.
From an environmental perspective, understanding the fate and transport of 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One in natural systems is crucial for assessing its ecological impact. Recent research has focused on its biodegradation pathways and toxicity to aquatic organisms. These studies are essential for ensuring that its use aligns with sustainable practices and regulatory requirements.
In conclusion, 4-(5-Bromo-2-Hydroxyphenyl)Butan-2-One, with its unique structure and versatile properties, continues to be a focal point for scientific research and industrial applications. As new findings emerge from ongoing studies, this compound is poised to play an increasingly important role in diverse fields ranging from drug discovery to materials science.
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